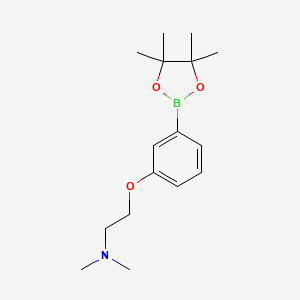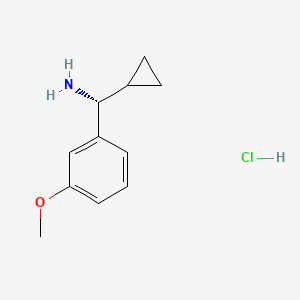
N,N-Dimethyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamin
Übersicht
Beschreibung
Dimethyl-(2-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-amine
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese zu bilden . Die Boronsäureestergruppe in der Verbindung erleichtert den Transfer der Phenylgruppe auf ein anderes Molekül unter milden Bedingungen, was sie zu einem Grundnahrungsmittel in der pharmazeutischen und materialwissenschaftlichen Forschung macht.
Protodeboronierungsstudien
Forscher verwenden diese Verbindung, um Protodeboronierungsprozesse zu untersuchen, bei denen die Bormoleküle aus Boronsäureestern entfernt werden . Das Verständnis dieser Reaktion ist entscheidend für die Entwicklung neuer Synthesewege und für die Entschützung von funktionellen Gruppen in komplexen organischen Molekülen.
Entwicklung von Proteineffektoren
Die Verbindung dient als Reaktant bei der Synthese verschiedener Proteineffektoren . Dazu gehören Modulatoren von Motoneuron-Überlebensproteinen und Glukokinaseaktivatoren, die bei der Untersuchung neurodegenerativer Erkrankungen bzw. Diabetes wichtig sind.
Synthese von Fluoreszenz-Bildgebungsmitteln
Sie wird bei der Synthese von Fluoreszenz-Bildgebungsmitteln für Stickstoffmonoxid verwendet . Diese Mittel sind für die biologische Bildgebung mit niedrigem Hintergrund unerlässlich und liefern Einblicke in zelluläre Prozesse und die Rolle von Stickstoffmonoxid in biologischen Systemen.
Entwicklung organischer Leuchtdioden (OLED)
Die Verbindung ist ein Vorläufer bei der Synthese von Liganden für Ir (III) -Komplexe, die in OLEDs verwendet werden . Diese Komplexe sind entscheidend für die Verbesserung der Effizienz und Farbreinheit von OLED-Displays, die in modernen elektronischen Geräten weit verbreitet sind.
Synthese von Elektronentransportmaterialien
Sie findet auch Anwendung bei der Herstellung von Elektronentransportmaterialien . Diese Materialien sind integraler Bestandteil der Entwicklung von Hochleistungs-Elektronik- und Photonikgeräten und tragen zu Fortschritten in der Technologie und bei erneuerbaren Energielösungen bei.
Wirkmechanismus
Target of Action
The primary target of N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine, also known as 3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester, is the carbon-carbon bond formation in organic compounds . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The affected biochemical pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that the susceptibility of phenylboronic pinacol esters to hydrolysis is influenced by the ph of the environment . This could potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Result of Action
The result of the action of N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and function .
Action Environment
The action of N,N-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of phenylboronic pinacol esters, which is a key step in the Suzuki-Miyaura reaction, is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-9-14(12-13)19-11-10-18(5)6/h7-9,12H,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHVNXLEMJPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925940-40-5 | |
| Record name | dimethyl({2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)







![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
